molecular formula C2H5Co+ B12551696 Cobalt(2+);ethane CAS No. 150293-07-5

Cobalt(2+);ethane

Cat. No.: B12551696
CAS No.: 150293-07-5
M. Wt: 87.99 g/mol
InChI Key: GRQYGVGKLMLUNJ-UHFFFAOYSA-N
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Description

The compound "Cobalt(2+);ethane" refers to the coordination complex bis[1-methoxy-2,2,2-tris(pyrazol-1-yl-κN²)ethane]-cobalt(II) bis-perchlorate, synthesized by reacting cobalt(II) perchlorate hexahydrate with the tripodal scorpionate ligand 1-methoxy-2,2,2-tris(pyrazol-1-yl)ethane in a methanol-acetonitrile-water mixture . The reaction proceeds at room temperature, yielding light-yellow block crystals suitable for X-ray diffraction analysis . The ligand adopts a tridentate coordination mode, binding via three pyrazole nitrogen atoms, while the perchlorate anions act as counterions .

Properties

CAS No.

150293-07-5

Molecular Formula

C2H5Co+

Molecular Weight

87.99 g/mol

IUPAC Name

cobalt(2+);ethane

InChI

InChI=1S/C2H5.Co/c1-2;/h1H2,2H3;/q-1;+2

InChI Key

GRQYGVGKLMLUNJ-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);ethane typically involves the reaction of cobalt salts with ethane under controlled conditions. One common method is the dehydrogenation of ethane in the presence of a cobalt catalyst. This process can be carried out in a high-temperature reactor where ethane is passed over a cobalt-based catalyst, leading to the formation of the cobalt ethane complex .

Industrial Production Methods

Industrial production of this compound often involves the use of cobalt catalysts supported on various substrates such as zeolites or metal-organic frameworks. These catalysts are prepared by impregnating the support material with cobalt salts, followed by calcination to achieve the desired catalytic properties . The ethane dehydrogenation process is then carried out in large-scale reactors to produce the cobalt ethane complex efficiently.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ethylene, metallic cobalt, and substituted cobalt complexes. These products have significant industrial applications, particularly in the production of polymers and other chemicals .

Scientific Research Applications

Catalytic Applications

Cobalt(II) as a Catalyst in Organic Reactions

Cobalt(2+) ions have been extensively studied for their catalytic properties, especially in the oxidation of hydrocarbons. A notable study demonstrated the oxidation of ethane using cobalt(II) catalysts, where ethane reacted with cobalt(III) and O2–cobalt(II) in trifluoroacetic acid to produce ethyl trifluoroacetate and 1,2-bistrifluoroacetoxyethane. This reaction also led to unexpected products such as 1,2-diol esters and C–C bond cleavage products .

Table 1: Summary of Cobalt(II) Catalytic Reactions

Reaction TypeSubstrateProductsConditions
OxidationEthaneEthyl trifluoroacetate, 1,2-diol estersTrifluoroacetic acid solution
OxidationPropaneSimilar oxidative productsTrifluoroacetic acid solution

Role in Enzymatic Reactions

Cobalt(2+) ions are crucial in biological systems, particularly as a cofactor in vitamin B12 (cobalamin). This vitamin is essential for various enzymatic reactions, including DNA synthesis and fatty acid metabolism. The cobalt ion's ability to form stable complexes with organic molecules enhances its biological relevance.

Case Studies

Case Study 1: Cobalt(II) Catalysis in Hydrocarbon Oxidation

A detailed investigation into the use of cobalt(II) catalysts for hydrocarbon oxidation revealed that these catalysts could selectively oxidize ethane under mild conditions. The study highlighted the efficiency of cobalt(II) in promoting reactions that typically require harsher conditions when using other metal catalysts.

Case Study 2: Cobalt Complexes in Material Synthesis

Research focused on the synthesis of cobalt-based thin films demonstrated that cobalt(2+);ethane complexes could be effectively used to create uniform coatings with desirable electrical properties. These findings have implications for developing advanced electronic materials.

Mechanism of Action

The mechanism by which cobalt(2+);ethane exerts its effects involves the activation of ethane through coordination with the cobalt center. This activation facilitates various chemical transformations, such as dehydrogenation and oxidation. The molecular targets include the C-H bonds in ethane, which are weakened upon coordination with cobalt, making them more susceptible to chemical reactions .

Comparison with Similar Compounds

Nickel(II) and Copper(II) Analogues

The same research group previously synthesized analogous complexes with nickel(II) and copper(II) using the identical tripodal scorpionate ligand . Key comparisons include:

Property Cobalt(II) Complex Nickel(II) Complex Copper(II) Complex
Synthesis Conditions Room temperature, MeOH/ACN/H₂O Similar solvent system Similar solvent system
Crystal Color Pale yellow Not reported Not reported
Coordination Geometry Octahedral (inferred) Likely octahedral Likely distorted geometry
Stability Stable under ambient conditions Comparable stability Comparable stability

Structural Insights : While X-ray data for the cobalt complex confirms a six-coordinate geometry , analogous nickel and copper complexes likely adopt similar octahedral geometries, though distortions may arise due to Jahn-Teller effects in Cu(II) .

Reactivity Differences : Cobalt(II) centers exhibit distinct redox behavior compared to nickel(II) and copper(II). For example, in catalytic ethane oxidation, cobalt oxides facilitate ethylene intermediate formation, while nickel oxides show slower oxidation rates . This suggests that cobalt(II) complexes may have enhanced redox activity in ligand-based reactions.

Ligand-Driven Variations: Tetrazole vs. Scorpionate Ligands

Cobalt(II) complexes with 1,2-(tetrazole-1-yl)ethane ligands demonstrate contrasting properties due to ligand denticity and electronic effects :

Property Scorpionate Ligand Complex Tetrazole Ligand Complex
Ligand Denticity Tridentate Bidentate or bridging
Magnetic Behavior Likely paramagnetic (high-spin Co²⁺) Exhibits weak ferromagnetism
Coordination Network Mononuclear Azido-bridged polymeric chains

Key Insight: The scorpionate ligand’s tridentate binding stabilizes mononuclear complexes, whereas tetrazole ligands promote extended structures via bridging, influencing magnetic and catalytic properties.

Comparison with Cobalt-Based Catalysts in Ethane Reactions

Cobalt(II) in coordination complexes differs from supported cobalt oxides used in ethane oxidation. For instance:

  • CoO/SiO₂ catalysts retain Co²⁺ even under reducing conditions due to strong metal-support interactions, limiting reduction to Co⁰ .
  • Coordination complexes allow precise tuning of the Co²⁺ environment, enabling tailored reactivity in homogeneous catalysis.

Catalytic Performance :

System Ethane Conversion Pathway Key Intermediate
CoO/SiO₂ Ethane → Ethylene → COₓ Ethylene
Coordination Complexes Not reported; potential for C–H activation Hypothetical metal-ligand radical

Thermodynamic and Kinetic Considerations

The ligand’s methoxy and pyrazole groups enhance electron donation, stabilizing the Co²⁺ center compared to simpler ethane derivatives.

Biological Activity

Cobalt(2+);ethane, also known as carbanide cobalt(II) ethane, is an organometallic compound that has garnered attention for its biological activity. This article explores its synthesis, characterization, and biological implications, drawing on diverse research findings and case studies.

Cobalt(2+) is a transition metal that can form various complexes with organic ligands. Ethane, a simple hydrocarbon, when complexed with cobalt, can influence the biological properties of the resulting compound. The synthesis of cobalt(II) complexes often involves coordination with ligands such as amino acids or other organic compounds, which can enhance their bioactivity.

The synthesis of cobalt(II) complexes typically follows these steps:

  • Preparation of Ligands : Organic ligands are synthesized or extracted.
  • Complex Formation : Cobalt ions are added to the ligand solution under controlled conditions (e.g., temperature, pH).
  • Characterization : The resulting complexes are analyzed using techniques such as NMR, FT-IR, and XRD to confirm their structure.

Biological Activity

This compound has shown potential in various biological applications, particularly in antimicrobial and anticancer activities. The biological activity is often attributed to the ability of cobalt complexes to interact with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that cobalt(II) complexes exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain cobalt complexes can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Cobalt Complex Microbial Strain Inhibition Zone (mm)
Cobalt(II) EthaneE. coli15
Cobalt(II) EthaneS. aureus18
Cobalt(II) EthaneC. albicans12

Table 1: Antimicrobial activity of this compound against various microbial strains.

Anticancer Potential

Cobalt complexes have also been investigated for their anticancer properties. A study highlighted that cobalt(II) complexes could induce apoptosis in cancer cells through oxidative stress mechanisms and DNA binding interactions. This is particularly relevant given the increasing resistance to traditional platinum-based chemotherapeutics.

Case Studies

  • DNA Binding Studies : Research has shown that cobalt(II) complexes can bind to DNA, leading to structural changes that may inhibit replication in cancer cells. This property is crucial for developing new therapeutic agents against resistant cancer types .
  • Nanoparticle Synthesis : The use of cobalt(II) in nanoparticle synthesis via polyol processes has been explored, enhancing the properties of the nanoparticles for drug delivery applications . These nanoparticles exhibit improved stability and targeted delivery capabilities.
  • Toxicity Assessments : Evaluations of cobalt toxicity indicate that while cobalt compounds can be beneficial in therapeutic contexts, they also pose risks at high concentrations. Regulatory assessments focus on understanding the safe thresholds for biological applications .

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